N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine
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Overview
Description
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine typically involves multiple steps, including the formation of the thiazole ring, the introduction of the pyridine ring, and the attachment of the substituted phenyl groups. Common reagents used in these reactions include thionyl chloride, pyridine, and various substituted anilines. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
N-benzyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine: This compound has a similar core structure and is used in various chemical applications.
Uniqueness
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
303163-25-9 |
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Molecular Formula |
C31H29N3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C31H29N3O2S2/c1-22-8-6-12-25(20-22)29-30(37-31(34-29)24-13-15-27(16-14-24)38(2,35)36)26-17-19-33-28(21-26)32-18-7-11-23-9-4-3-5-10-23/h3-6,8-10,12-17,19-21H,7,11,18H2,1-2H3,(H,32,33) |
InChI Key |
CPOSJEHRNPTYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCCCC5=CC=CC=C5 |
Origin of Product |
United States |
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